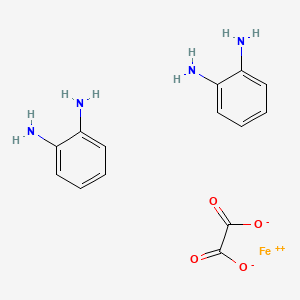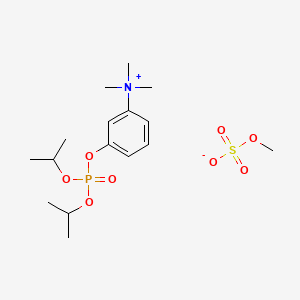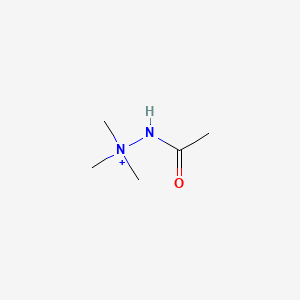
Acetamido(trimethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamido(trimethyl)azanium is a chemical compound with the molecular formula C5H13N2O+. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamido group and a trimethylazanium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamido(trimethyl)azanium typically involves the reaction of acetamide with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CH}_3\text{CONH}_2 + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{CH}_3\text{CONH}(\text{CH}_3\text{)}_3\text{N}^+ ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamido(trimethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, hydroxides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Acetamido(trimethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetamido(trimethyl)azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2.
Trimethylamine: A related compound with the formula (CH3)3N.
N,N-Dimethylacetamide: A compound with the formula CH3CON(CH3)2.
Uniqueness
Acetamido(trimethyl)azanium is unique due to its combined acetamido and trimethylazanium groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler related compounds.
Properties
CAS No. |
5329-86-2 |
|---|---|
Molecular Formula |
C5H13N2O+ |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
acetamido(trimethyl)azanium |
InChI |
InChI=1S/C5H12N2O/c1-5(8)6-7(2,3)4/h1-4H3/p+1 |
InChI Key |
IUFAEQDMEMKFCW-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)N[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



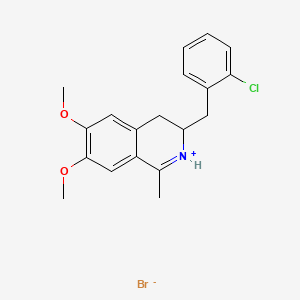
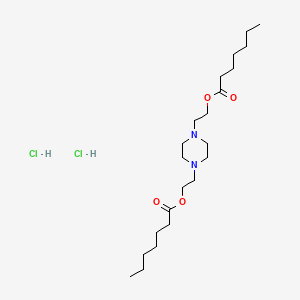

![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)

